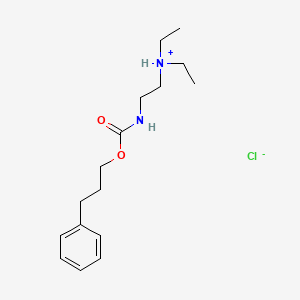
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is an organic compound with the molecular formula C16H26N2O2·HCl. This compound is known for its unique chemical structure, which includes a phenylpropyl group and a diethylaminoethyl group linked by a carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride typically involves the reaction of 3-phenylpropyl isocyanate with 2-(diethylamino)ethylamine. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solid catalysts and automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The diethylaminoethyl group can interact with receptor sites, modulating their function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(3-Phenyl-2-propynoyl)carbamate: Similar structure but with a propynoyl group instead of a propyl group.
2-(Diethylamino)ethyl 4-ethoxyphenylcarbamate: Contains an ethoxyphenyl group instead of a phenylpropyl group.
2-(Diethylamino)ethyl benzhydrylthiocarbamate: Contains a benzhydryl group instead of a phenylpropyl group.
Uniqueness
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is unique due to its specific combination of a phenylpropyl group and a diethylaminoethyl group linked by a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
101491-69-4 |
|---|---|
Molecular Formula |
C16H27ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
diethyl-[2-(3-phenylpropoxycarbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-3-18(4-2)13-12-17-16(19)20-14-8-11-15-9-6-5-7-10-15;/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,17,19);1H |
InChI Key |
LIBRAQNHRIRHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)OCCCC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


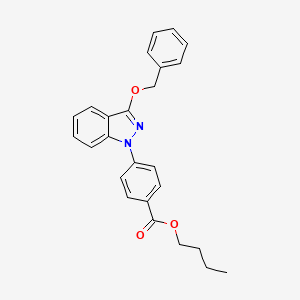

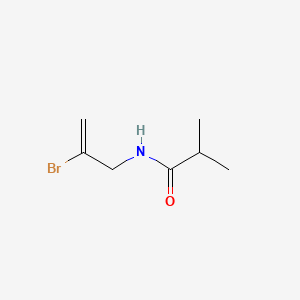
![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)

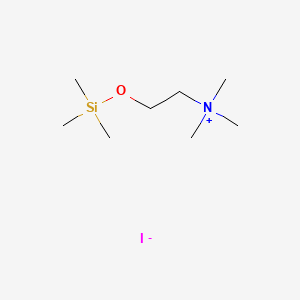
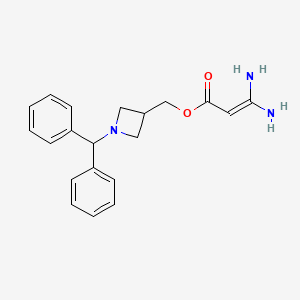
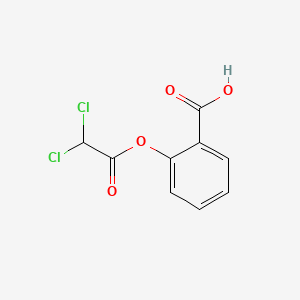
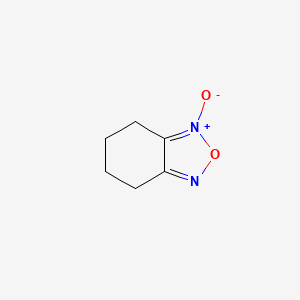
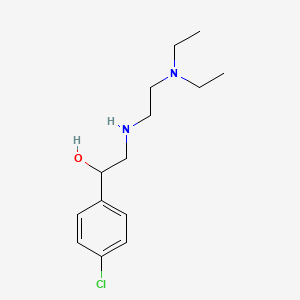


![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
